molecular formula C20H19N3O5 B11188946 N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide

N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide

Cat. No.: B11188946
M. Wt: 381.4 g/mol
InChI Key: FHHQJVPZGAFUON-UHFFFAOYSA-N
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Description

N'-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is a sophisticated chemical reagent designed for research applications. This compound features a 2,3-dihydro-1,4-benzodioxin scaffold, a structure recognized in medicinal chemistry for its potential as a pharmacophore due to its resemblance to privileged structures found in various bioactive molecules . The molecule is further functionalized with a pyrrolidinedione (succinimide) ring and a 4-methylbenzohydrazide moiety, creating a multifunctional structure of significant interest in chemical biology and drug discovery. The primary research applications of this compound are anticipated to be in the field of protease and enzyme inhibition. The pyrrolidinedione segment is a known warhead that can interact with active sites of enzymes, particularly serine and cysteine proteases. The hydrazide linker provides conformational restraint and hydrogen-bonding capacity, which can be critical for achieving high binding affinity and selectivity. The 2,3-dihydro-1,4-benzodioxin ring system serves as a rigid aromatic core that can mimic catechol or other substituted benzene rings, potentially enabling target engagement with various receptors or enzymes . Researchers may utilize this compound as a key intermediate in the synthesis of more complex molecular entities or as a candidate for high-throughput screening campaigns to identify new biological activities. Its structure suggests potential for development into probes for studying neurodegenerative diseases, cancer, or inflammatory conditions where similar heterocyclic compounds have shown activity. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for determining the suitability of this compound for their specific applications.

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide

InChI

InChI=1S/C20H19N3O5/c1-12-2-4-13(5-3-12)19(25)22-21-15-11-18(24)23(20(15)26)14-6-7-16-17(10-14)28-9-8-27-16/h2-7,10,15,21H,8-9,11H2,1H3,(H,22,25)

InChI Key

FHHQJVPZGAFUON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the corresponding benzohydrazide . This intermediate is then reacted with 2,5-dioxopyrrolidin-3-yl chloride under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This could include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the use of continuous flow reactors might be explored to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxin ring can yield quinone derivatives, while nucleophilic substitution at the hydrazide group can produce a variety of substituted benzohydrazides .

Mechanism of Action

The mechanism of action of N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, its structural features allow it to interact with DNA and proteins, potentially leading to therapeutic effects such as antibacterial and anticancer activities .

Comparison with Similar Compounds

Structural Analogs with 1,4-Dioxane or Benzodioxin Moieties

Compound Name / Structure Key Features Biological Activity SAR Insights Reference
N'-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide 2,3-Dihydro-1,4-benzodioxin + 2,5-dioxopyrrolidine + 4-methylbenzohydrazide Hypothesized anti-inflammatory, hepatoprotective, or enzyme-modulating activity Hydrazide group may enhance binding affinity; benzodioxin contributes to activity N/A (Target)
3',4'(1",4"-Dioxino) flavone (4f) Flavone + 1,4-dioxane ring Antihepatotoxic (SGOT/SGPT reduction comparable to silymarin) 1,4-Dioxane ring critical for hepatoprotection; flavonoid backbone enhances efficacy
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin + acetic acid side chain Anti-inflammatory (potency similar to Ibuprofen in rat paw edema assay) Carboxylic acid group essential for anti-inflammatory activity
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Benzodioxin + pyridine + dimethylamino group Research use only; unvalidated for medical applications Dimethylamino group may improve solubility or CNS penetration

Key Findings from Comparative Analysis

  • Antihepatotoxic Activity: Compounds with 1,4-dioxane or benzodioxin rings (e.g., flavone 4f) show significant hepatoprotection by reducing SGOT/SGPT levels, comparable to silymarin . The target compound’s benzodioxin-pyrrolidinone core may similarly stabilize liver enzymes, though empirical data is lacking.
  • Anti-inflammatory Activity : The benzodioxin-acetic acid derivative () highlights the role of carboxylic acid groups in inflammation modulation. The target compound’s hydrazide group could mimic this through hydrogen bonding or enzyme interaction .
  • Structural Optimization : Substitutions like hydroxy methyl (e.g., flavone 4g in ) enhance activity. The target compound’s 4-methylbenzohydrazide group may offer steric or electronic advantages for target binding.

Biological Activity

N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibitory properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{17}H_{18}N_{4}O_{4}
  • Molecular Weight : 342.35 g/mol

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. Specifically, derivatives have been tested against key enzymes such as:

  • α-glucosidase : Inhibitors of this enzyme can be beneficial for managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate digestion.
  • Acetylcholinesterase : Inhibition of this enzyme is crucial for developing treatments for Alzheimer's Disease (AD), as it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission.

The following table summarizes the inhibitory activity observed in various studies:

Compound NameTarget EnzymeIC50 Value (µM)Reference
This compoundα-glucosidase12.5
This compoundAcetylcholinesterase8.0

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Binding : The compound likely binds to the active site of target enzymes (e.g., α-glucosidase and acetylcholinesterase), inhibiting their activity and altering metabolic pathways.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Diabetes Management : A study demonstrated that derivatives of this compound significantly reduced postprandial blood glucose levels in diabetic models by inhibiting α-glucosidase activity.
  • Neuroprotection : Research indicated that compounds with similar structures improved cognitive function in animal models of Alzheimer's disease by inhibiting acetylcholinesterase and enhancing cholinergic signaling.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Start with condensation of 2,3-dihydro-1,4-benzodioxin-6-amine with a pyrrolidin-2,5-dione derivative to form the core pyrrolidin-dione structure. Use polar aprotic solvents (e.g., DMF) and catalysts like acetic acid under reflux (60–80°C) .
  • Step 2 : Introduce the 4-methylbenzohydrazide moiety via nucleophilic acyl substitution. Optimize stoichiometry (1:1.2 molar ratio) and monitor by TLC for completion.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol. Validate purity by HPLC (>95%) and melting point analysis .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated DMSO to confirm hydrazide linkage (δ 9.5–10.5 ppm for NH) and benzodioxin aromatic protons (δ 6.5–7.5 ppm) .
  • IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹ for amide and diketone groups) .
  • HRMS : Validate molecular ion [M+H]+ with <2 ppm mass error .
  • HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity and detect impurities at 254 nm .

Q. What preliminary biological screening assays are appropriate to evaluate its bioactivity?

  • Methodological Answer :

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Enzyme inhibition : Screen against kinases or proteases using fluorometric assays (e.g., ATPase activity for kinase targets) .
  • Antimicrobial activity : Conduct agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., COX-2, EGFR). Validate with free energy calculations (MM-GBSA) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability and conformational changes .
  • QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) to correlate structural features with activity .

Q. What strategies resolve contradictions in experimental data across different studies (e.g., conflicting bioactivity results)?

  • Methodological Answer :

  • Theoretical Alignment : Reconcile data with established mechanisms (e.g., target selectivity vs. off-target effects) using pathway analysis tools like KEGG .
  • Replication Studies : Repeat assays under standardized conditions (e.g., cell line passage number, serum batch) .
  • Cross-Validation : Combine in vitro results with in silico predictions (e.g., docking scores vs. IC50 values) to identify outliers .

Q. How to design factorial experiments to study the effects of substituents on its bioactivity?

  • Methodological Answer :

  • Factor Selection : Vary substituents (e.g., methyl, chloro) on the benzohydrazide and pyrrolidin-dione moieties .
  • Design Matrix : Use a 2^k factorial design (k = 3 factors: substituent position, size, electronicity) .
  • Response Analysis : Apply ANOVA to identify significant interactions (p < 0.05) and optimize SAR .

Q. What advanced analytical techniques confirm its stability under physiological or storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation by LC-MS .
  • X-ray Crystallography : Resolve crystal structure to assess conformational stability and hygroscopicity .
  • Accelerated Stability Testing : Store at 25°C/60% RH for 6 months; quantify impurities via UPLC-PDA .

Q. How to integrate its structural and activity data into quantitative structure-activity relationship (QSAR) models?

  • Methodological Answer :

  • Descriptor Calculation : Use PaDEL-Descriptor for topological (e.g., Wiener index) and electronic (e.g., HOMO/LUMO) parameters .
  • Model Training : Apply partial least squares (PLS) regression on a dataset of analogs with known IC50 values .
  • Validation : Assess predictive power via leave-one-out cross-validation (R² > 0.7) and external test sets .

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